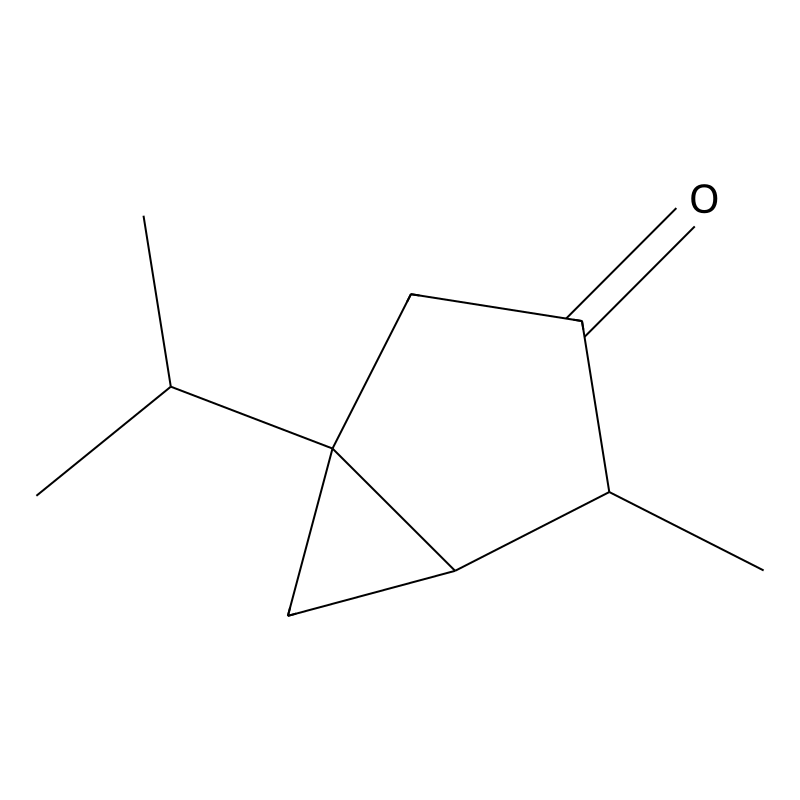

3-Thujanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Occurrence and Biological Activities:

3-Thujanone is a monoterpene ketone naturally found in various plants, including arborvitae (Thuja occidentalis), western red cedar (Thuja plicata), and white cedar (Thuja orientalis) []. These plants have been used in traditional medicine for various purposes, and research suggests that 3-thujanone may contribute to some of their reported biological activities. Studies have shown that 3-thujanone possesses various properties, including:

- Insecticidal activity: 3-thujanone has been shown to be effective against a variety of insects, including mosquitoes, termites, and cockroaches []. This suggests potential applications in developing natural insecticides.

- Antimicrobial activity: Studies have demonstrated that 3-thujanone exhibits activity against various bacteria and fungi []. This finding warrants further investigation into its potential as a natural antimicrobial agent.

- Antioxidant activity: 3-thujanone has been shown to possess antioxidant properties, meaning it can scavenge free radicals and protect cells from oxidative damage []. This suggests potential applications in preventing various diseases associated with oxidative stress.

Potential Neuroprotective Effects:

Emerging research suggests that 3-thujanone may have neuroprotective properties. Studies in animal models have shown that 3-thujanone administration can improve memory and learning []. Additionally, it has been shown to protect neurons from damage caused by various neurotoxins []. These findings warrant further investigation into the potential therapeutic applications of 3-thujanone in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

3-Thujanone is a monoterpenoid compound characterized by its ketone functional group at the third position of the thujane structure. Its chemical formula is CHO, and it is primarily recognized as a plant metabolite. This compound is closely related to thujone, which exists in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone. 3-Thujanone is notable for its presence in various aromatic plants, contributing to their fragrance and potential therapeutic properties .

- Oxidation: Like many ketones, 3-thujanone can be oxidized to form more complex molecules.

- Reduction: It can also be reduced to yield alcohols, such as 3-thujanol.

- Condensation Reactions: 3-Thujanone can react with various nucleophiles, leading to the formation of larger organic compounds.

These reactions are essential in organic synthesis and the development of fragrances and flavorings in the food industry .

3-Thujanone exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies have indicated that 3-thujanone possesses antimicrobial effects against various pathogens, making it a candidate for natural preservatives.

- Insecticidal Activity: This compound has shown efficacy as an insect repellent, contributing to its use in agricultural applications.

- Potential Neurotoxic Effects: Similar to its structural relatives, 3-thujanone may interact with GABA receptors, suggesting potential neurotoxic effects at high concentrations .

The synthesis of 3-thujanone can be achieved through several methods:

- Natural Extraction: It can be isolated from essential oils of plants such as sage and thuja.

- Chemical Synthesis: Laboratory synthesis typically involves the oxidation of thujene or related monoterpenes using oxidizing agents like potassium permanganate or chromium trioxide.

- Biotransformation: Microbial fermentation processes can also yield 3-thujanone from precursors found in plant materials .

3-Thujanone finds applications in various fields:

- Flavoring and Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and food flavorings.

- Pharmaceuticals: Due to its biological activities, it is being explored for potential therapeutic uses, particularly in antimicrobial formulations.

- Agriculture: Its insecticidal properties make it valuable for developing natural pesticides .

Research into the interactions of 3-thujanone focuses on its effects on biological systems:

- Neuropharmacological Studies: Investigations have examined how 3-thujanone interacts with GABA receptors, similar to other thujane compounds, which could inform its safety and efficacy in medicinal applications.

- Synergistic Effects with Other Compounds: Studies have explored how 3-thujanone may enhance or inhibit the effects of other phytochemicals when used in combination .

Similar Compounds

Several compounds share structural similarities with 3-thujanone. Here are a few notable examples:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Thujone | Monoterpene ketone | Known for psychoactive properties |

| Sabinene | Monoterpene | Precursor to thujones |

| Camphor | Bicyclic monoterpene | Exhibits strong antiseptic properties |

| Limonene | Monoterpene | Commonly used as a flavoring agent |

3-Thujanone's uniqueness lies in its specific ketonic structure at position three, differentiating it from other similar compounds that may not possess this functional group. This structural distinction contributes to its unique biological activities and applications in various industries .

3-Thujanone is widely distributed in the plant kingdom, occurring predominantly in several plant families. It is found in numerous species including arborvitae (genus Thuja, from which its name derives), Nootka cypress, some junipers, mugwort, oregano, common sage (Salvia officinalis), tansy, and wormwood, particularly grand wormwood (Artemisia absinthium). The compound is also present in various species of Mentha (mint) and has been identified in Achillea fragrantissima, where it constitutes approximately 7.82% of the essential oil composition.

The ecological distribution of 3-thujanone-containing plants spans multiple continents, with particularly high concentrations in Northern Asia, Europe, Western Asia, and Mediterranean regions. These plants typically grow from sea level to high altitudes of approximately 4000 meters above sea level. The Artemisia genus, which contains significant amounts of thujone, has its main center of species diversity in Central Asia, including Uzbekistan, Tadzhikistan, Turkmenistan, Kazakhstan, Kyrgyzstan, and parts of Russia, China, and Mongolia.

Historical and Cultural Significance in Herbal Medicine

Thujone has a rich historical significance, most famously associated with the controversial spirit absinthe, which gained popularity in the mid-19th century. Plants containing thujone have been used traditionally for various medicinal purposes across different cultures. For instance, thujone-containing plants have been utilized for intestinal worm treatment due to their anthelmintic effects, and also incorporated into wine, tonics, carminatives, and astringents.

In 19th century studies by Valentin Magnan, pure wormwood oil was tested on animals and discovered to cause seizures independently from alcohol's effects. This led to the assumption that absinthe, containing small amounts of wormwood oil, was more dangerous than ordinary alcohol. Eventually, thujone was isolated and identified as the compound responsible for these reactions, leading to restrictions and bans on absinthe in many countries.

Contemporary Interest in Academic Research

Modern scientific interest in 3-thujanone spans multiple research areas. Current investigations focus on its biological activities, including antioxidant, antifungal, and potential cardiovascular effects. There is significant interest in understanding its neuropharmacological properties, particularly its interaction with GABA receptors and implications for neurological conditions.

Researchers are also exploring the compound's antimicrobial properties, with studies showing that the oils of Thuja plicata species and a mixture of α- and β-thujone exhibit significant antimicrobial activity. Additionally, research on (−)-3-isothujone has revealed antinociceptive (pain-relieving) activity comparable to codeine in experimental models.

Despite these potential benefits, contemporary research also emphasizes the toxicological aspects of thujone, leading to regulatory limits on its presence in food and beverages following the European Council Directive No. 88/388/EEC of 1988.

Enzymatic Pathways and Plant-Specific Variations

The biosynthesis of 3-thujanone represents a complex multi-enzymatic process that begins with the formation of geranyl diphosphate from dimethylallyl pyrophosphate and isopentenyl diphosphate, catalyzed by geranyl diphosphate synthase [1]. This fundamental precursor molecule serves as the starting point for monoterpene biosynthesis through the methylerythritol phosphate pathway in plastids [11]. Quantitative carbon-13 nuclear magnetic resonance spectroscopic analysis has definitively demonstrated that the isoprene units utilized in thujone formation are exclusively derived from the methylerythritol phosphate pathway rather than the cytosolic mevalonic acid pathway [1].

The subsequent conversion of geranyl diphosphate to positive sabinene is mediated by sabinene synthase, which catalyzes the cyclization and rearrangement reactions necessary for thujane skeleton formation [1] [14]. This enzymatic step represents a critical branch point in monoterpene biosynthesis, as sabinene serves as the direct precursor for thujone formation. The sabinene synthase enzyme demonstrates substrate specificity for geranyl diphosphate and produces predominantly the positive enantiomer of sabinene required for subsequent thujone biosynthesis [13] [14].

The hydroxylation of positive sabinene to trans-sabin-3-ol constitutes the third enzymatic step in thujone biosynthesis and is catalyzed by specialized cytochrome P450 monooxygenases [14] [18]. In western redcedar, two distinct cytochrome P450 enzymes have been identified: CYP750B1 and CYP76AA25, both capable of catalyzing the stereospecific hydroxylation of positive sabinene [14] [18]. CYP750B1 belongs to the apparently gymnosperm-specific CYP750 family and represents the first functionally characterized member of this enzyme family [14] [18]. This enzyme demonstrates high substrate specificity for positive sabinene and produces exclusively trans-sabin-3-ol as the hydroxylation product [18].

CYP76AA25 exhibits broader substrate specificity compared to CYP750B1, demonstrating the ability to convert sesquiterpene farnesene and even synthetic compounds such as the herbicide isoproturon [14] [18]. However, transcript analysis reveals that CYP76AA25 expression profiles correlate poorly with thujone accumulation patterns, suggesting a secondary role in thujone biosynthesis compared to CYP750B1 [14] [18].

The oxidation of trans-sabin-3-ol to sabinone is catalyzed by a specialized dehydrogenase enzyme that demonstrates specificity for the tertiary alcohol group at the C-3 position [22]. This enzymatic step involves the removal of two hydrogen atoms to form the ketone functionality characteristic of sabinone. Research utilizing purified enzyme preparations from common garden sage has demonstrated that separate dehydrogenases are responsible for sabinol oxidation compared to those involved in camphor biosynthesis from borneol [22].

The final reduction of sabinone to 3-thujanone is accomplished through the action of a stereospecific reductase enzyme that determines the final stereochemical configuration of the thujone product [14] [22]. This enzymatic step is critical for determining whether the final product will be alpha-thujone or beta-thujone, as the enzyme exhibits preferential reduction at specific faces of the sabinone molecule.

The enzymatic pathways demonstrate significant kinetic parameters that influence overall flux through the thujone biosynthetic pathway [13]. Site-directed mutagenesis studies of related terpene synthases have revealed that amino acid residues at positions 595, 596, and 599 in the helix J region are critical for determining product specificity between sabinene and related monoterpenes [13]. Substitution of leucine at position 596 with phenylalanine can shift product profiles dramatically, with variants producing up to 42.3 percent positive 3-carene and reduced sabinene formation [13].

Species-Specific Biosynthetic Adaptations

Different plant species have evolved distinct biosynthetic adaptations for 3-thujanone production that reflect their taxonomic relationships and ecological requirements [14] [18] [22]. Western redcedar produces primarily alpha-thujone, which accounts for approximately 67 percent of total monoterpenoid content in foliage and represents 0.2 to 0.4 percent of tissue dry weight [18]. The biosynthetic pathway in this gymnosperm species utilizes trans-sabin-3-ol as the obligate intermediate, distinguishing it from angiosperm species [14] [18].

Common garden sage demonstrates a fundamentally different stereochemical pathway, utilizing cis-sabin-3-ol rather than trans-sabin-3-ol as the biosynthetic intermediate [14] [22]. This species produces predominantly negative 3-isothujone through the action of specialized dehydrogenases that exhibit electrophoretic distinctness from those involved in camphor biosynthesis [22]. The sage biosynthetic pathway demonstrates that separate enzyme systems have evolved for thujone production compared to other monoterpene ketones [22].

Tansy species exhibit yet another variation in thujone biosynthesis, producing positive 3-thujone through pathways that also utilize cis-sabin-3-ol as an intermediate [22]. The dehydrogenases responsible for sabinol oxidation in tansy are electrophoretically distinct from both the corresponding sage enzymes and camphor-forming enzymes, indicating independent evolutionary origins [22]. This species demonstrates that even when utilizing the same stereochemical intermediate, different enzyme systems can evolve to accomplish the same biosynthetic transformation [22].

The Cupressaceae family, including species of Juniperus and Cupressus, likely utilizes gymnosperm-specific CYP750 family enzymes similar to those characterized in western redcedar [14] [18] [26]. These species accumulate thujones as major monoterpene components in their essential oils, with concentrations typically ranging from 65 to 83 percent of total terpenoid content [14] [18]. The evolutionary conservation of the CYP750 enzyme family across gymnosperm lineages suggests that this biosynthetic mechanism represents an ancient adaptation for thujone production [18].

Asteraceae family members, including wormwood and related Artemisia species, produce both alpha-thujone and beta-thujone in varying ratios depending on the specific species and environmental conditions [1] [24]. These species likely utilize generalized cytochrome P450 enzymes rather than the specialized CYP750 family found in gymnosperms [14] [18]. The production of both thujone stereoisomers in these species suggests either the presence of multiple enzymes with different stereochemical preferences or single enzymes with relaxed stereochemical control [1].

The methylerythritol phosphate pathway genes show differential expression patterns across species and developmental stages [11]. In citrus species, DXS1 expression correlates strongly with volatile monoterpene accumulation, suggesting that this enzyme represents a rate-limiting step in overall terpenoid flux [11]. However, different methylerythritol phosphate pathway genes function at distinct developmental stages, indicating temporal regulation of biosynthetic capacity [11].

Transcript analysis in contrasting western redcedar genotypes reveals that CYP750B1 expression correlates strongly with thujone accumulation patterns [14] [18]. High-thujone genotypes demonstrate elevated CYP750B1 transcript levels compared to low-thujone variants, supporting the central role of this enzyme in determining thujone production capacity [18]. A glandless western redcedar clone that produces no detectable monoterpenoids shows correspondingly reduced expression of thujone biosynthetic genes, confirming the requirement for specialized secretory structures for effective thujone accumulation [18].

The species-specific variations in 3-thujanone biosynthesis reflect both phylogenetic constraints and adaptive responses to particular ecological pressures [14] [18]. Gymnosperm species have evolved the specialized CYP750 enzyme family that provides stereospecific trans-hydroxylation capabilities, while angiosperm species utilize more generalized cytochrome P450 systems that may provide greater metabolic flexibility [14] [18] [22].

Metabolic Fate in Biological Systems

The metabolic fate of 3-thujanone in biological systems involves multiple hydroxylation, conjugation, and degradation pathways that vary significantly between species and tissue types [16] [17] [19]. Human liver microsomes demonstrate the capacity to metabolize alpha-thujone through several distinct cytochrome P450-mediated pathways, producing both major and minor oxidative metabolites [17] [19] [32].

Hydroxylation at the C-7 position represents the predominant metabolic pathway in human systems, catalyzed primarily by CYP2A6 with additional contributions from CYP3A4 and CYP2B6 [17] [32]. This pathway produces 7-hydroxy-alpha-thujone as the major metabolite, accounting for more than 70 percent of total metabolic flux under typical physiological conditions [17] [32]. The intrinsic efficiency calculations based on recombinant enzyme studies indicate that CYP2A6 is responsible for 70 to 80 percent of alpha-thujone metabolism in human liver microsomes on average [32].

Hydroxylation at the C-4 position constitutes another major metabolic pathway, producing 4-hydroxy-alpha-thujone as a significant urinary metabolite [16] [17] [19]. This hydroxylation reaction proceeds through radical intermediates, as demonstrated by the observation of stereochemical inversion at the methyl-substituted C-4 carbon during the hydroxylation process [19]. Human cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, catalyze this reaction with up to 80 percent C-4 methyl inversion, confirming the involvement of radical mechanisms [19].

Hydroxylation at the C-2 position occurs as a minor metabolic pathway that demonstrates significant species specificity [16] [17]. This pathway is observed primarily in mouse liver microsomes, where the conjugated 2-hydroxy metabolite serves as a major urinary excretion product [16]. However, 2-hydroxy-thujone is not detectable above limit of detection thresholds in human urine samples following sage tea consumption, indicating species-specific differences in metabolic pathway utilization [17].

Dehydrogenation reactions produce several minor metabolites including 7,8-dehydro-alpha-thujone and 4,10-dehydrothujone [16] [19]. These desaturation products are formed through both radical and cationic mechanisms, with cationic pathways proposed to involve electron abstraction from radical intermediates [19]. The formation of these dehydrogenated metabolites represents alternative metabolic fates that occur under specific enzymatic conditions [19].

Ring-opening reactions produce the metabolite 5-hydroxy-5-isopropyl-2-methyl-2-cyclohexen-1-one through radical-mediated mechanisms [19]. This ring-opened product results from carbon radical intermediates formed during cytochrome P450-catalyzed oxidation and represents evidence for the involvement of radical recombination processes in thujone metabolism [19]. The quantitative analysis of ring-opened products provides insights into the kinetics of radical trapping by iron-bound hydroxyl radical equivalents [19].

Conjugation reactions represent crucial phase II metabolic processes that facilitate thujone elimination from biological systems [16] [17]. Glucuronidation primarily targets the 2-hydroxy and 4-hydroxy metabolites, with site specificity favoring conjugation of these hydroxylated products over other potential substrates [16]. Sulfate conjugation also occurs, particularly for 4-hydroxy-thujone, providing an alternative pathway for metabolite solubilization and excretion [17].

Neurochemical Interactions and Gamma-Aminobutyric Acid Modulation

3-Thujanone demonstrates significant neurochemical activity primarily through its interaction with gamma-aminobutyric acid type A receptors [1] [2]. The compound acts as a competitive antagonist of the gamma-aminobutyric acid-gated chloride channel, exhibiting an inhibitory concentration fifty value of 13 ± 4 micromolar against ethynylbicycloorthobenzoate binding in mouse brain membranes [2]. This mechanism represents approximately 2.3-fold greater potency compared to beta-thujone, establishing 3-thujanone as the more neurochemically active isomer [2] [3].

The neurochemical effects of 3-thujanone manifest through modulation of gamma-aminobutyric acid synaptic currents in cultured hippocampal neurons [1]. Research demonstrates that the compound reduces miniature inhibitory postsynaptic current frequency and amplitude while moderately affecting their kinetics, indicating both presynaptic and postsynaptic mechanisms of action [1]. Analysis of current responses to exogenous gamma-aminobutyric acid reveals that 3-thujanone reduces response amplitude, affecting onset, desensitization, and deactivation phases, suggesting direct effects on receptor gating mechanisms [1].

The compound's interaction with gamma-aminobutyric acid receptors results in reversible modulation of neuronal excitability [2]. Electrophysiological studies in rat dorsal root ganglion neurons demonstrate that gamma-aminobutyric acid-induced peak currents are suppressed by 3-thujanone with complete reversal following washout, confirming the reversible nature of the interaction [2]. This reversibility distinguishes 3-thujanone from irreversible gamma-aminobutyric acid antagonists and contributes to its unique pharmacological profile.

Brain distribution studies reveal that 3-thujanone rapidly crosses the blood-brain barrier and accumulates in neural tissue [2]. Following intraperitoneal administration at severely toxic doses (40-60 milligrams per kilogram), brain levels reach 0.3-1.0 parts per million for 3-thujanone at 30 minutes post-administration, with much higher concentrations (11 parts per million) observed at 2.5 minutes when neurotoxic signs are most pronounced [2]. The compound undergoes rapid hepatic metabolism, with 7-hydroxy-3-thujanone representing the major metabolite, which achieves higher brain concentrations than the parent compound but demonstrates reduced gamma-aminobutyric acid receptor potency [2].

Anticancer Mechanisms and Apoptotic Pathway Activation

3-Thujanone exhibits potent anticancer properties through multiple molecular mechanisms involving apoptotic pathway activation and metabolic reprogramming [4] [5]. The compound demonstrates selective cytotoxicity against various cancer cell lines, with particularly notable activity against pancreatic cancer cells, where it achieves fifty percent inhibitory concentration values of 63 micrograms per milliliter in pancreatic adenocarcinoma 1 cells [6]. This selectivity is attributed to preferential targeting of cancer-specific metabolic vulnerabilities and stress response pathways.

The primary anticancer mechanism involves induction of caspase-dependent intrinsic apoptotic pathways [4] [5]. In choriocarcinoma cells, 3-thujanone treatment results in activation of caspase-3, caspase-8, and caspase-9, accompanied by cleavage of poly adenosine diphosphate-ribose polymerase-1 [7]. This activation cascade leads to systematic dismantling of cellular architecture through proteolytic cleavage of key structural and regulatory proteins. The compound also induces mitochondrial membrane depolarization and cytochrome c release, characteristic features of intrinsic apoptosis [4].

Metabolic reprogramming represents another critical anticancer mechanism of 3-thujanone [5]. The compound induces endoplasmic reticulum stress in ovarian cancer cells, leading to altered metabolic landscapes characterized by disrupted glucose utilization and energy production pathways [5]. This metabolic disruption is accompanied by calcium overload and mitochondrial dysfunction, ultimately resulting in cellular energy depletion and apoptosis induction [4]. The compound also demonstrates synergistic effects with conventional chemotherapeutic agents, particularly paclitaxel, enhancing overall treatment efficacy [4].

Molecular docking studies reveal that 3-thujanone preferentially binds to and inhibits key cancer-related enzymes [6]. The compound demonstrates high binding affinity for p38 alpha mitogen-activated protein kinase (binding energy: -7.228 kilocalories per mole), cyclin-dependent kinase 2 (fifty percent inhibitory concentration: 0.23 micrograms per milliliter), and epidermal growth factor receptor (fifty percent inhibitory concentration: 0.14 micrograms per milliliter) [6]. These interactions result in cell cycle arrest and growth signal inhibition, contributing to the compound's anticancer efficacy.

The compound's effects on cancer cell survival pathways include downregulation of beta-catenin expression and modulation of extracellular signal-regulated kinase pathway activation [6]. In pancreatic cancer cells, 3-thujanone treatment leads to beta-catenin pathway inhibition while simultaneously activating extracellular signal-regulated kinase signaling, suggesting complex regulatory mechanisms that may contribute to cancer cell death through multiple pathways [6].

Antimicrobial and Antifungal Activities

3-Thujanone demonstrates broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, with particular efficacy against foodborne pathogens and nosocomial infection agents [8] [9]. The compound exhibits minimum inhibitory concentrations ranging from 2.4 micrograms per milliliter against Listeria monocytogenes and Bacillus cereus to 11.2 micrograms per milliliter against Escherichia coli [8]. These values indicate significant antimicrobial potency, particularly considering that minimum inhibitory concentrations below 100 micrograms per milliliter are considered indicative of good antimicrobial activity [8].

The antimicrobial mechanism of 3-thujanone involves disruption of bacterial cell membrane integrity and permeabilization [8] [9]. The compound's lipophilic nature allows it to interact with bacterial membrane lipids, causing alterations in membrane permeability and eventual cell death [8]. This membrane-disrupting mechanism is particularly effective against gram-positive bacteria, which lack the additional outer membrane barrier present in gram-negative organisms [9]. Research demonstrates that gram-positive bacteria such as Listeria monocytogenes and Bacillus cereus show greater sensitivity to 3-thujanone compared to gram-negative species [8].

Antifungal activity of 3-thujanone has been documented against various fungal pathogens, including Candida albicans and Fusarium oxysporum [10] [11]. Against Candida albicans, the compound demonstrates minimum inhibitory concentrations ranging from 15.32 to 2.44 micrograms per milliliter, with inhibition zone diameters of 18.9 to 36.79 millimeters [10] [11]. The antifungal mechanism involves disruption of fungal cell membrane integrity and inhibition of mitochondrial respiration, leading to fungal cell death [10].

The compound's activity against drug-resistant microorganisms represents a particularly valuable aspect of its antimicrobial profile [10]. Essential oils containing 3-thujanone as a major component demonstrate efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae [10]. This activity against resistant pathogens suggests potential therapeutic applications in treating infections caused by organisms that have developed resistance to conventional antibiotics.

Molecular docking studies reveal that 3-thujanone interacts with bacterial enzyme targets, including deoxyribonucleic acid gyrase and inflammatory proteins [12]. The compound demonstrates binding energy of -5.8 kilocalories per mole against deoxyribonucleic acid gyrase, a critical enzyme for bacterial deoxyribonucleic acid replication [12]. This interaction may contribute to the antimicrobial mechanism by disrupting bacterial genetic processes essential for survival and reproduction.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

GHS Hazard Statements

H302 (90.6%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

546-80-5

Wikipedia

Use Classification

General Manufacturing Information

Dates

Explore Compound Types